molecular formula C50H36Cl2F21NO3P3RhS B15192539 (RhCl2(MeCN)(CF3PPP))(OTf) CAS No. 204906-26-3

(RhCl2(MeCN)(CF3PPP))(OTf)

Cat. No.: B15192539
CAS No.: 204906-26-3
M. Wt: 1396.6 g/mol
InChI Key: ZMMORKOHGMHLMO-UHFFFAOYSA-K
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Description

(RhCl2(MeCN)(CF3PPP))(OTf) is a rhodium-based organometallic compound. Rhodium compounds are known for their catalytic properties, particularly in organic synthesis and industrial applications. This specific compound features a trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .

Mechanism of Action

The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(RhCl2(MeCN)(CF3PPP))(OTf) is unique due to the presence of the trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability compared to other rhodium compounds. This makes it particularly useful in reactions that require high selectivity and efficiency .

Properties

CAS No.

204906-26-3

Molecular Formula

C50H36Cl2F21NO3P3RhS

Molecular Weight

1396.6 g/mol

IUPAC Name

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride

InChI

InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3

InChI Key

ZMMORKOHGMHLMO-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3]

Origin of Product

United States

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